

BMT-145027: A Technical Guide for Neuroscience Research Applications

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Compound of Interest

Compound Name: BMT-145027

Cat. No.: B2848523

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMT-145027 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).^{[1][2][3][4]} It belongs to a novel chemical class of 1H-pyrazolo[3,4-b]pyridines and is distinguished by its lack of inherent agonist activity.^[1] As a PAM, **BMT-145027** enhances the receptor's response to the endogenous ligand, glutamate, offering a nuanced approach to modulating glutamatergic neurotransmission. This mechanism has positioned mGluR5 as a compelling target for therapeutic intervention in neurological and psychiatric disorders characterized by glutamatergic dysfunction, such as schizophrenia. Preclinical studies have demonstrated the potential of **BMT-145027** to improve cognitive function, making it a valuable tool for neuroscience research.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for **BMT-145027**.

Table 1: In Vitro Profile of **BMT-145027**

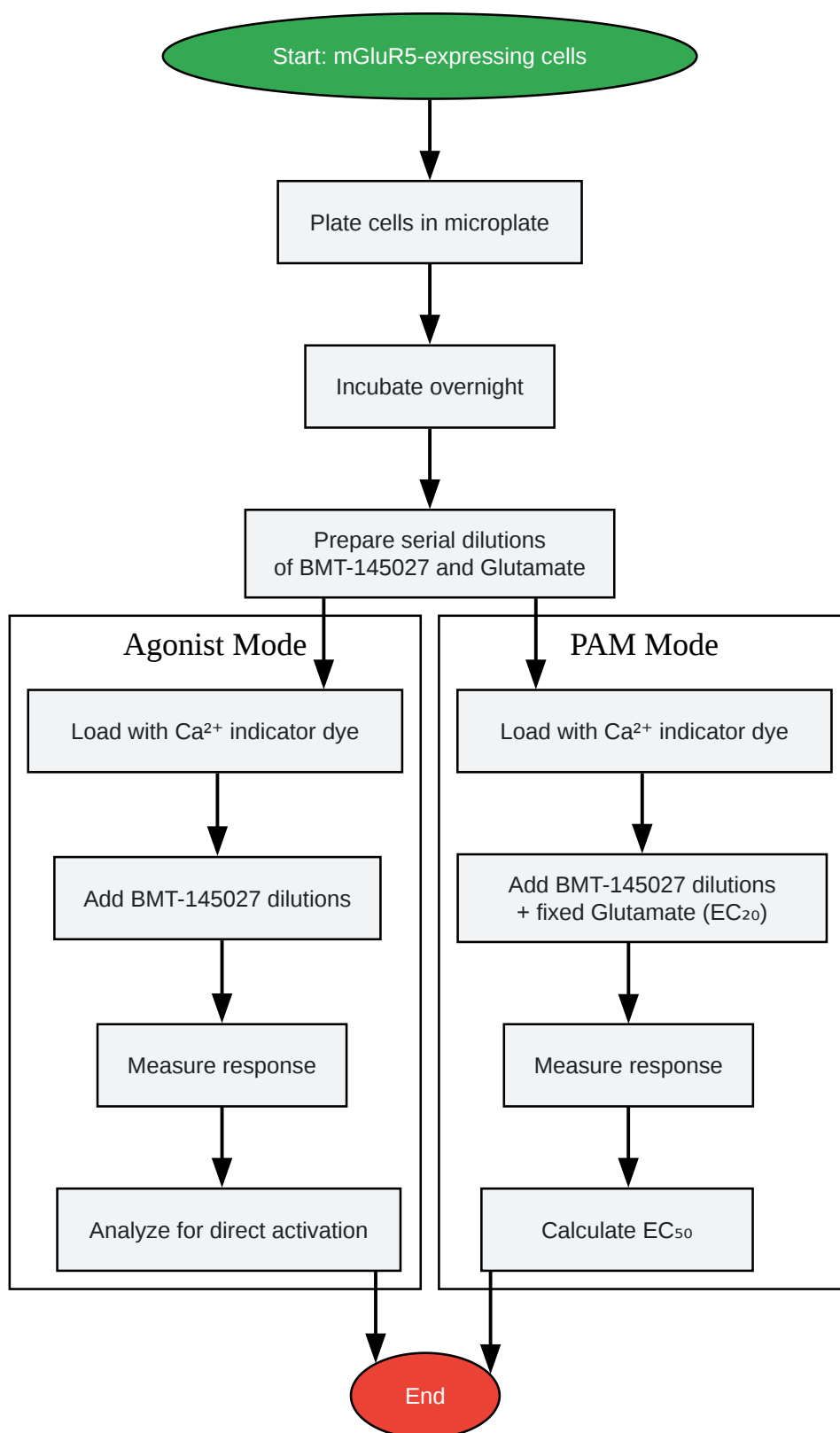
Parameter	Value	Description
EC50	47 nM	The half maximal effective concentration for potentiation of mGluR5.
Inherent Agonist Activity	None detected up to 16 μ M	The compound does not activate mGluR5 in the absence of an orthosteric agonist.
Allosteric Binding Site	Non-MPEP, Non-CPPHA	Binds to a distinct allosteric site from the well-characterized modulators MPEP and CPPHA.
Mouse Liver Microsomal (MsLM) Stability	85% remaining	High stability in mouse liver microsomes, suggesting favorable metabolic properties.

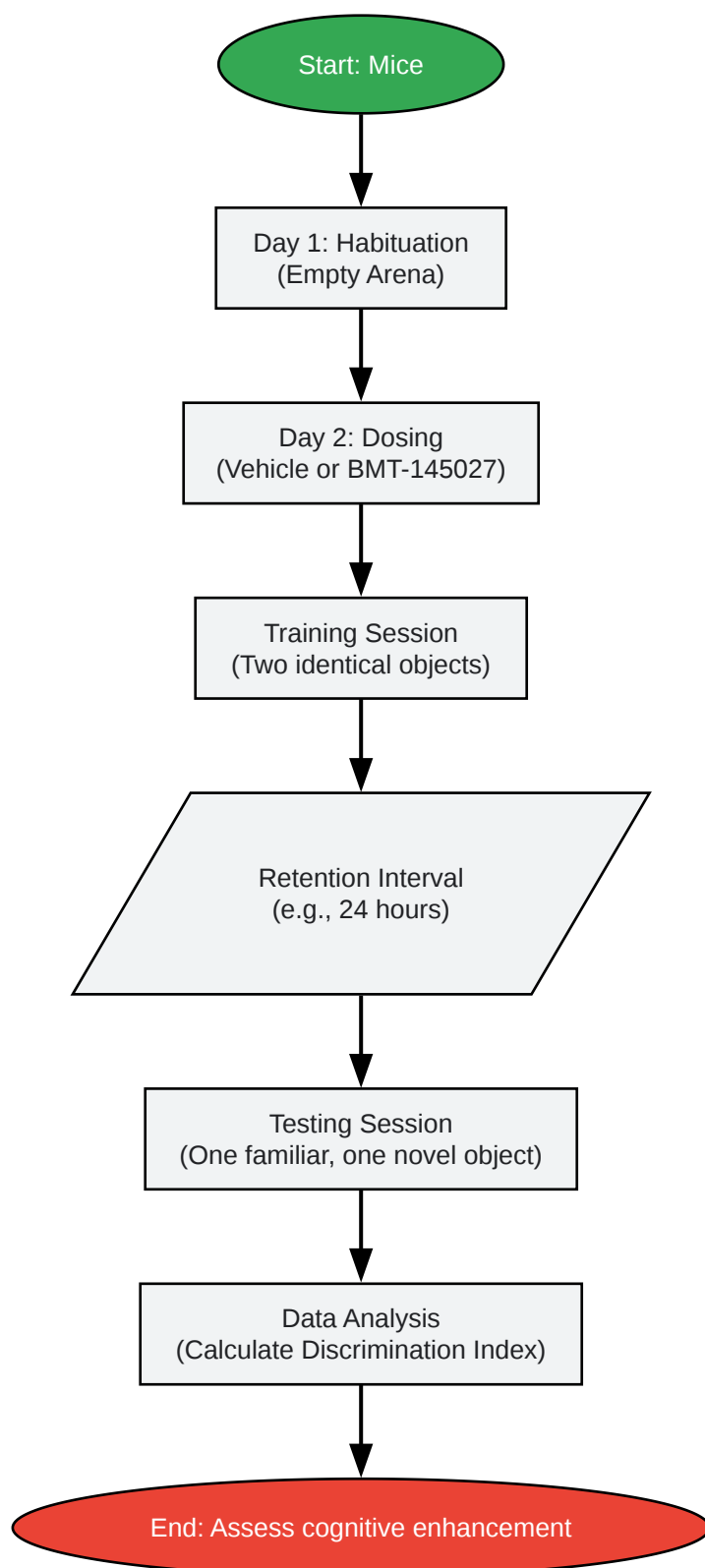
Table 2: In Vivo Data of **BMT-145027** in a Preclinical Model

Species	Model	Dose (i.p.)	Plasma Concentration	Outcome
Mouse	Novel Object Recognition	10 mg/kg	Not Reported	Apparent trend in novel object preference.
Mouse	Novel Object Recognition	30 mg/kg	2800 nM	Significant increase in time spent with the novel object, indicating improved memory retention.

Signaling Pathway

BMT-145027, as a positive allosteric modulator of mGluR5, enhances the receptor's response to glutamate. The binding of glutamate to mGluR5, potentiated by **BMT-145027**, activates the Gq alpha subunit of the associated G-protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to various cellular responses.





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